3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide
Description
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Properties
IUPAC Name |
[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6N3O2/c16-10-5-9(15(20,21)22)6-24-11(10)12(23)25-27-13(26)7-2-1-3-8(4-7)14(17,18)19/h1-6H,(H2,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTZBTPRFZSIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H5ClF9N3O
- Molecular Weight : 437.65 g/mol
- CAS Number : 154563-54-9
- Solubility : Soluble in DMSO and ethanol up to 100 mM
This compound acts primarily as a dual inhibitor of NF-κB and AP-1 transcriptional activity, which are crucial pathways involved in inflammatory responses and cancer progression. The inhibitory concentration (IC50) for NF-κB activity is reported to be approximately 50 nM, indicating potent biological activity .
Anti-inflammatory Effects
Research has shown that this compound significantly blocks the production of pro-inflammatory cytokines such as IL-2, IL-8, and TNF-α specifically in T cells, while exhibiting minimal effects on other cell types. This selective inhibition suggests potential therapeutic applications in autoimmune diseases and inflammatory conditions .
Effects on Arthritis
In a mouse model of collagen-induced arthritis, treatment with this compound resulted in decreased severity of arthritis symptoms. This finding highlights its potential as a therapeutic agent for rheumatoid arthritis and similar conditions .
Cancer Cachexia
In studies involving cancer cachexia models in rats, the compound was effective in ameliorating muscle wasting, suggesting it may have applications in managing cachexia associated with cancer .
Data Table: Summary of Biological Activities
Case Study 1: Inflammatory Response Modulation
A study conducted on Jurkat T cells demonstrated that treatment with this compound led to a significant reduction in the secretion of inflammatory cytokines. This effect was attributed to the inhibition of NF-κB signaling pathways.
Case Study 2: Therapeutic Potential in Arthritis
In an experimental model involving mice subjected to collagen-induced arthritis, administration of the compound resulted in a marked reduction in joint swelling and inflammation. Histological analysis revealed decreased infiltration of inflammatory cells within the joints.
Q & A
Q. What are the key challenges in synthesizing 3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide, and how can reaction conditions be optimized?
Synthesis involves multi-step reactions, including trifluoromethyl group introduction, pyridine ring functionalization, and carboximidamide formation. Key challenges include:
- Regioselectivity : Ensuring correct substitution on the pyridine ring (3-chloro vs. 5-trifluoromethyl positions) requires precise temperature control (e.g., 60–80°C) and catalysts like Pd/C .
- Stability : The benzoyloxy group is prone to hydrolysis; anhydrous solvents (e.g., acetonitrile or DMF) and inert atmospheres (N₂/Ar) are recommended .
- Yield Optimization : Use of coupling agents (e.g., HATU) and bases (e.g., potassium carbonate) improves carboximidamide formation efficiency .
Q. How can researchers characterize the structural integrity of this compound?
Combined spectroscopic and crystallographic methods are critical:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro vs. trifluoromethyl groups) .
- X-ray Crystallography : Resolve ambiguities in bond angles and stereochemistry (CCDC deposition recommended; see for protocols).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for trifluoromethylated derivatives .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Docking Studies : Use PyRx or AutoDock Vina to model interactions with target receptors (e.g., benzimidazole-linked enzymes) .
- QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values for -CF₃ groups) with bioactivity data .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
Q. How can contradictions in biological assay data be resolved?
Discrepancies may arise from:
- Assay Conditions : Varying pH or solvent polarity (e.g., DMSO vs. aqueous buffers) alters compound solubility and activity .
- Metabolite Interference : LC-MS/MS can identify degradation products or metabolites that mask true activity .
- Target Selectivity : Use knockout cell lines or competitive binding assays to confirm specificity .
Q. What strategies enhance the stability of this compound under physiological conditions?
- Prodrug Design : Mask the carboximidamide group with pivaloyloxymethyl (POM) esters to improve metabolic stability .
- Formulation : Encapsulation in liposomes or cyclodextrins reduces hydrolysis rates .
- pH Optimization : Buffer systems (e.g., citrate-phosphate) maintain stability in storage .
Methodological Guidance for Data Analysis
Q. How should researchers analyze conflicting crystallographic and spectroscopic data?
- Cross-Validation : Compare X-ray data with DFT-optimized geometries to resolve bond-length discrepancies .
- Dynamic NMR : Detect conformational flexibility (e.g., rotamers) that may explain spectral splitting .
Q. What experimental controls are essential for reproducibility in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
